molecular formula C16H16N4OS2 B2704416 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide CAS No. 1428358-26-2

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2704416
CAS No.: 1428358-26-2
M. Wt: 344.45
InChI Key: BMBOQHIIDVPWDL-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide is a synthetic organic compound featuring a benzamide core linked to a hybrid heterocyclic system containing both pyrazole and thiazole rings. This structural motif is of significant interest in medicinal chemistry and chemical biology research. The molecule integrates multiple privileged scaffolds known for their broad bioactivity: the benzamide group is a common pharmacophore, the 1H-pyrazole ring is extensively documented for its diverse pharmacological profile including potential anti-inflammatory and anticancer properties , and the thiazole ring is a fundamental component in many bioactive molecules and natural products . The presence of a methylthio (-SMe) ether on the benzamide ring may influence the compound's electronic properties and metabolic stability. Researchers are exploring this and similar hybrid structures primarily for their potential as novel therapeutic agents. The pyrazole moiety, in particular, is a key scaffold in several approved drugs and active research compounds, where it often contributes to target binding and modulates pharmacokinetic properties . The specific mechanism of action for this compound is area-dependent and requires further investigation, but its design suggests potential for interaction with various enzymatic targets. This product is intended for use in pharmaceutical development, agrochemical research, and as a building block in the synthesis of more complex heterocyclic systems. It is supplied for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-22-14-6-3-2-5-13(14)15(21)17-9-7-12-11-23-16(19-12)20-10-4-8-18-20/h2-6,8,10-11H,7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBOQHIIDVPWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Thiazole Ring Construction: The pyrazole intermediate is then reacted with a thioamide and an α-halo ketone to form the thiazole ring.

    Linking the Rings: The resulting compound is then subjected to a nucleophilic substitution reaction with an appropriate alkyl halide to link the pyrazole and thiazole rings.

    Benzamide Formation: Finally, the compound is reacted with 2-(methylthio)benzoic acid under amide coupling conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown effectiveness against:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10gB. subtilis20

These results suggest that the compound could serve as a potential antimicrobial agent in therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. Pyrazole derivatives are known to inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR kinases. Case studies reveal that certain derivatives can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through various assays, demonstrating its ability to modulate inflammatory pathways effectively. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit enzymes such as xanthine oxidase. This property suggests potential applications in treating conditions like gout or hyperuricemia.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.
  • Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole and thiazole rings can engage in hydrogen bonding, π-π stacking, or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several pharmacologically active derivatives:

Compound Name Core Structure Key Substituents Pharmacological Relevance (Evidence Source)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Benzamide + thiazole 2,4-dichloro, thiazole-2-yl Anti-inflammatory, analgesic, antipyretic
N-({1,3-benzo[d]thiazol-2-ylcarbamothioyl})benzamides Benzamide + benzothiazole + thiourea linkage 2/4-substituted benzamides Broad bioactivity (GPCR ligands, enzyme inhibitors)
Pyrazole-thiazole derivatives (e.g., ) Thiazole + pyrazole + amide Methyl, phenyl, alkylamide Kinase inhibition (hypothesized)

Key Observations :

  • Thiazole-Benzamide Linkage: The target compound’s ethyl-thiazole bridge contrasts with direct thiazole-amide bonds in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide .
  • Pyrazole Substitution : Unlike simpler thiazole derivatives, the pyrazole group introduces additional hydrogen-bonding and π-stacking capabilities, a feature shared with kinase-targeting analogs in .
  • Methylthio vs. Chloro Substituents : The 2-(methylthio) group in the target compound may offer better electron-donating properties compared to the electron-withdrawing chloro groups in ’s compound, influencing metabolic stability and target affinity .
Pharmacological Comparison
  • Anti-Inflammatory Potential: Thiazole-benzamide derivatives (e.g., ) exhibit anti-inflammatory activity via COX-2 inhibition. The pyrazole-thiazole hybrid in the target compound may enhance selectivity for inflammatory kinases (e.g., JAK/STAT pathways) .
  • Kinase Inhibition : Pyrazole-containing analogs () are synthesized for kinase inhibition. The target compound’s pyrazole-thiazole-ethylbenzamide scaffold may similarly target ATP-binding pockets in kinases like EGFR or VEGFR .
  • Enzyme Modulation : Benzothiazole-thiourea derivatives () show enzyme inhibitory activity (e.g., carbonic anhydrase). The methylthio group in the target compound could modulate enzyme active sites through hydrophobic interactions .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of pyrazole and thiazole moieties, which are known for their significant pharmacological properties.

Structure and Properties

The molecular formula of this compound is C15H16N4OSC_{15}H_{16}N_{4}OS. The structure incorporates a pyrazole ring, a thiazole ring, and a benzamide segment, contributing to its potential biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄OS
Molecular Weight316.37 g/mol
CAS Number1448064-03-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival. For instance, studies have indicated that compounds with similar structures can modulate the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Biological Activities

Anticancer Activity:
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, pyrazole derivatives have shown promising results in inhibiting the growth of MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, with IC50 values typically ranging from 0.04 µM to 49.85 µM .

Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it could selectively inhibit COX-2 enzyme activity, which is crucial in the inflammatory response. This potential was demonstrated in animal models where certain derivatives surpassed the efficacy of standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties:
this compound has been investigated for its antimicrobial activity against various pathogens. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Study 1: Anticancer Efficacy

A recent study explored the anticancer effects of pyrazole-based compounds, including derivatives similar to this compound. The research reported significant inhibition of cell proliferation in MCF7 and A549 cell lines, with IC50 values indicating potent cytotoxicity .

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory potential of thiazole-containing compounds. The study found that certain derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential use in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(thiazol-4-yl)ethyl benzamide derivatives?

The synthesis typically involves coupling reactions between acyl chlorides and thiazole-containing amines. For example, in analogous compounds, 5-chlorothiazol-2-amine reacts with acyl chlorides (e.g., 2,4-difluorobenzoyl chloride) in pyridine under stirring, followed by purification via chromatography and recrystallization . Key steps include:

  • Dissolving the amine in pyridine.
  • Adding acyl chloride stoichiometrically.
  • Monitoring reaction progress via TLC.
  • Washing with NaHCO₃ and water to remove acidic byproducts.
  • Crystallizing the product from methanol.

Q. How are structural features of this compound validated experimentally?

Characterization relies on ¹H/¹³C-NMR , IR spectroscopy , and X-ray crystallography . For instance:

  • NMR : Chemical shifts for thiazole protons (δ ~7.5–8.5 ppm) and methylthio groups (δ ~2.5 ppm) confirm substituent positions .
  • X-ray : Intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize crystal packing, as seen in similar thiazole-amide derivatives .
  • Elemental analysis : Validates purity by matching calculated/observed C, H, N, S percentages .

Q. What solvents and reaction conditions optimize the yield of thiazole-amide derivatives?

Dry pyridine is often used as a solvent and base to neutralize HCl generated during acylation. Reactions are conducted at 0–25°C for 6–24 hours to minimize side reactions. Yields improve with slow addition of acyl chlorides and post-reaction dilution in ice water to precipitate products .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The methylthio (–SMe) group is electron-donating, activating the benzene ring toward electrophilic substitution. It can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using agents like H₂O₂ or mCPBA, altering electronic properties and biological activity . For example:

  • Oxidation of –SMe to –SO₂– in analogous compounds enhances hydrogen-bonding capacity, affecting enzyme inhibition (e.g., PFOR enzyme) .
  • Reactivity studies should monitor sulfur oxidation states via IR (S=O stretches at ~1050–1150 cm⁻¹) or ¹H-NMR (deshielded methyl protons).

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies may arise from assay conditions or substituent effects. Systematic approaches include:

  • Dose-response curves : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature).
  • Molecular docking : Analyze binding modes to target proteins (e.g., benzamide derivatives interacting with PFOR enzyme active sites via amide anions) .
  • SAR studies : Vary substituents (e.g., pyrazole vs. triazole rings) to isolate pharmacophoric groups .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

In silico tools (e.g., SwissADME, Molinspiration) estimate:

  • Lipophilicity (LogP) : Critical for membrane permeability. Methylthio and pyrazole groups may increase LogP, enhancing CNS penetration.
  • Metabolic stability : Thiazole rings are prone to CYP450 oxidation; methylthio groups may slow metabolism.
  • Toxicity : AMES toxicity predictions assess mutagenic potential of aromatic amines .

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